molecular formula C22H17BrClN5OS B4619317 N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

Cat. No.: B4619317
M. Wt: 514.8 g/mol
InChI Key: GVXVJJORTGUTEV-UHFFFAOYSA-N
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Description

N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and various substituents including benzyl, chloro, and bromo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the benzyl and chloro substituents. The pyrimidine ring is synthesized separately and then coupled with the pyrazole derivative through a sulfanyl linkage. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and scalable purification methods. The reaction conditions would be carefully controlled to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the compound.

    Substitution: The benzyl, chloro, and bromo groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a variety of functional groups such as hydroxyl, amino, or alkyl groups.

Scientific Research Applications

N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
  • N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

Uniqueness

N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and bromo groups, along with the sulfanyl linkage, makes it particularly interesting for various applications.

Properties

IUPAC Name

N-(1-benzyl-4-chloropyrazol-3-yl)-2-[4-(4-bromophenyl)pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrClN5OS/c23-17-8-6-16(7-9-17)19-10-11-25-22(26-19)31-14-20(30)27-21-18(24)13-29(28-21)12-15-4-2-1-3-5-15/h1-11,13H,12,14H2,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXVJJORTGUTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)NC(=O)CSC3=NC=CC(=N3)C4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Reactant of Route 5
N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(1-BENZYL-4-CHLORO-1H-PYRAZOL-3-YL)-2-{[4-(4-BROMOPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE

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